SL327

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

SL-327 is a small molecule that has been investigated for its potential to inhibit a specific type of enzyme called mitogen-activated protein kinase kinase (MEK). MEK plays a role in a signaling pathway involved in cell growth and proliferation [].

Inhibition of MEK

Studies have shown that SL-327 can inhibit the activity of MEK1 and MEK2, which are two subtypes of MEK [, ]. This suggests that SL-327 may have potential applications in research aimed at understanding the role of MEK in various cellular processes.

Neuroprotective effects

Some research suggests that SL-327 may have neuroprotective properties. Studies have investigated the effects of SL-327 on cell models relevant to neurodegenerative diseases [].

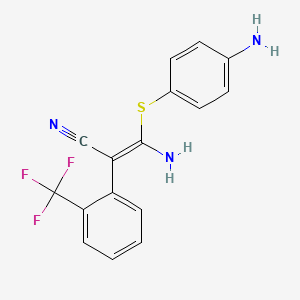

SL327, also known as α-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. With a molecular weight of 335.35 g/mol and a molecular formula of C₁₆H₁₂F₃N₃S, SL327 exhibits high purity (>98%) and is characterized as a white solid. It is soluble in dimethyl sulfoxide and ethanol, making it suitable for various laboratory applications .

SL327 functions primarily through its inhibition of the MEK1 and MEK2 kinases, which are crucial for the activation of extracellular signal-regulated kinase (ERK). The compound's mechanism involves blocking the phosphorylation of ERK, thereby disrupting downstream signaling pathways essential for cellular processes such as proliferation and survival. The IC50 values for SL327 are approximately 0.18 µM for MEK1 and 0.22 µM for MEK2, indicating its potency in inhibiting these kinases .

SL327 has demonstrated significant biological activity in various studies. It has been shown to block long-term potentiation in hippocampal slices from rats, which is critical for learning and memory processes. Additionally, SL327 exhibits neuroprotective properties against ischemic brain injury by inhibiting MEK1 activity, which is associated with apoptosis mechanisms in neuronal cells . The compound has also been linked to alterations in psychomotor sensitization in animal models, suggesting its potential influence on addiction-related behaviors .

The synthesis of SL327 involves several steps that typically include the formation of its core structure through reactions involving trifluoromethylation and thiol addition. While specific synthetic pathways are not detailed in the provided sources, general methods for synthesizing similar compounds often include nucleophilic substitutions and coupling reactions to build the desired molecular framework .

SL327 is primarily used in research settings to study the MAPK signaling pathway's role in various biological processes. Its applications include:

- Investigating the mechanisms underlying learning and memory.

- Exploring neuroprotective strategies against ischemic damage.

- Studying addiction-related behaviors through its effects on psychomotor sensitization.

- Evaluating potential therapeutic targets within cancer research due to its role in cell signaling pathways .

Studies have indicated that SL327 interacts with various cellular signaling pathways by inhibiting ERK activation. For instance, it prevents c-Fos expression, which is crucial for immediate early gene activation following neuronal stimulation. This inhibition has been observed in models involving cocaine and morphine exposure, highlighting SL327's potential to modulate responses to addictive substances . Additionally, research suggests that SL327 may influence gene expression related to long-term potentiation by targeting both Elk-1 and cAMP response element-binding protein .

Several compounds share structural or functional similarities with SL327, notably other MEK inhibitors or MAPK pathway modulators. Here are some notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| U0126 | MEK Inhibitor | Non-selective; used widely in research |

| PD98059 | MEK Inhibitor | Selective; often used in cancer studies |

| Trametinib | MEK Inhibitor | Approved for melanoma treatment; selective for MEK1/MEK2 |

| Cobimetinib | MEK Inhibitor | Used in combination therapies for melanoma |

Uniqueness of SL327: Unlike some other inhibitors that may target multiple kinases or lack specificity, SL327 is noted for its selective inhibition of MEK1 and MEK2 with minimal off-target effects at lower concentrations. This specificity makes it particularly valuable for studying the precise roles of these kinases in various biological contexts .

Core Molecular Architecture

Structural Composition and Functional Groups

SL327 possesses the systematic chemical name α-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile, corresponding to the molecular formula C₁₆H₁₂F₃N₃S with a molecular weight of 335.35 Da. The compound's architecture comprises several distinct functional domains that contribute to its biological activity. The central structural element consists of an acrylonitrile backbone, where the hydrogen attached to the same carbon as the cyano group has been replaced by an ortho-(trifluoromethyl)phenyl group. The remaining hydrogens of the ethenyl group have been substituted with amino and (4-aminophenyl)sulfanyl groups, creating a complex molecular arrangement that enables selective kinase inhibition.

The structural organization of SL327 includes a trifluoromethyl-substituted phenyl ring system connected to an aminothioacrylonitrile moiety. The trifluoromethyl group (-CF₃) attached to the benzene ring provides significant electron-withdrawing properties, influencing the compound's overall electronic distribution and potentially contributing to its selectivity profile. The presence of two amino groups - one directly attached to the central carbon and another on the para-position of the phenylthio substituent - creates multiple sites for potential hydrogen bonding interactions with target proteins.

The nitrile functional group (-C≡N) serves as a critical structural feature, contributing to the compound's rigidity and providing a site for potential metabolic transformation. The sulfur atom linking the aminophenyl group to the central carbon creates a thioether bridge, which may influence the compound's conformational flexibility and binding characteristics. This combination of structural elements results in a molecule capable of selective interaction with mitogen-activated protein kinase kinase targets.

| Structural Component | Chemical Group | Molecular Contribution |

|---|---|---|

| Core backbone | Acrylonitrile derivative | Structural rigidity |

| Electron-withdrawing group | Trifluoromethyl (-CF₃) | Electronic modulation |

| Amino groups | Primary amines (2x) | Hydrogen bonding capacity |

| Thioether linkage | Sulfur bridge | Conformational flexibility |

| Nitrile group | Cyano (-C≡N) | Metabolic stability |

Isomerism (E/Z Configuration Dynamics)

SL327 exhibits geometric isomerism around its central double bond, existing as a mixture of E and Z configurational isomers. Research has demonstrated that this compound displays configurational equilibria in solution, with the relative proportions of isomers being influenced by solvent conditions and time. The interconvertibility of these geometric isomers represents a significant factor in the compound's biological activity and formulation considerations.

Detailed investigations using high-performance liquid chromatography and proton nuclear magnetic resonance spectroscopy have provided methods for determining the configurational composition of SL327 preparations. These analytical approaches have revealed that the compound's isomeric composition can vary depending on preparation conditions and storage parameters. The E/Z equilibrium demonstrates sensitivity to medium composition, with different solvent systems promoting different isomeric distributions over time.

The configurational dynamics of SL327 have practical implications for its biological activity, as different isomers may exhibit varying degrees of target selectivity and potency. Studies have suggested that inconsistent experimental results in biological assays may partly result from variations in the configurational composition of administered SL327 preparations. The administration of suspensions versus solutions can lead to different effective concentrations of active isomers, potentially explaining discrepancies observed in various research applications.

Solubility characteristics also demonstrate isomer-dependent behavior, with SL327 showing variable solubility in aqueous dimethyl sulfoxide solutions depending on its configurational state. This phenomenon has important implications for formulation development and experimental reproducibility. The melting point range of 127-128.2°C reflects the presence of multiple isomeric forms within commercial preparations.

| Isomeric Property | E Configuration | Z Configuration | Mixed Isomers |

|---|---|---|---|

| Melting Point Range | Variable | Variable | 127-128.2°C |

| Solubility in DMSO | Enhanced | Moderate | >10 mg/mL |

| Analytical Detection | HPLC separable | HPLC separable | Combined peaks |

| Biological Activity | Potentially variable | Potentially variable | Averaged response |

Synthetic Routes and Stability Considerations

The synthetic preparation of SL327 involves the formation of its characteristic aminothioacrylonitrile structure through controlled chemical reactions that establish the desired geometric configuration around the central double bond. While specific synthetic methodologies are proprietary to individual manufacturers, the compound requires careful handling during preparation to maintain optimal isomeric composition and prevent degradation of sensitive functional groups.

Storage stability represents a critical consideration for SL327, with recommended storage conditions including refrigeration at 2-8°C under desiccated conditions to prevent moisture-induced degradation. The compound demonstrates sensitivity to light, air, moisture, and heat, necessitating storage under inert gas atmospheres to maintain chemical integrity. These storage requirements reflect the inherent reactivity of the aminothioacrylonitrile system and the potential for oxidative degradation of the sulfur-containing functional groups.

The purity specifications for research-grade SL327 typically exceed 97-99% as determined by high-performance liquid chromatography analysis. Commercial preparations are available as mixtures of E and Z isomers, with the total isomeric content meeting specified purity requirements. Quality control measures include melting point determination, nuclear magnetic resonance spectral confirmation, mycoplasma testing, and endotoxin evaluation for cell culture applications.

Formulation considerations for SL327 involve its limited aqueous solubility and requirement for organic co-solvents such as dimethyl sulfoxide or ethanol for biological applications. The compound demonstrates enhanced solubility in dimethyl sulfoxide (>10 mg/mL) and ethanol (50 mM), while remaining essentially insoluble in water. These solubility characteristics influence experimental design and may affect the bioavailability and distribution of the compound in biological systems.

| Stability Parameter | Recommended Condition | Degradation Risk |

|---|---|---|

| Temperature | 2-8°C refrigeration | Heat sensitivity |

| Atmosphere | Inert gas storage | Air oxidation |

| Moisture | Desiccated environment | Hydrolytic degradation |

| Light exposure | Protected storage | Photochemical breakdown |

| Solvent compatibility | DMSO/ethanol systems | Aqueous instability |

The pharmacological profile of SL327 centers on its selective inhibition of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, with half-maximal inhibitory concentration values of 0.18 μM and 0.22 μM respectively. This selectivity profile distinguishes SL327 from broader-spectrum kinase inhibitors, as it demonstrates minimal activity against extracellular signal-regulated kinase 1, mitogen-activated protein kinase kinase 3, mitogen-activated protein kinase kinase 4, c-JUN, protein kinase C, protein kinase A, or calcium/calmodulin-dependent protein kinase II at concentrations where it effectively inhibits its primary targets.

The brain penetrance capability of SL327 represents a significant pharmacological advantage, enabling systemic administration to achieve central nervous system target engagement. This property facilitates research applications investigating neuronal signaling pathways and learning mechanisms, where peripheral administration can effectively modulate brain kinase activity. The compound's ability to cross the blood-brain barrier expands its utility beyond peripheral tissue studies to include central nervous system research applications.

MEK1/2 Kinase Inhibition (IC50: 0.18/0.22 μM)

SL327 exhibits exceptional selectivity for MEK1 and MEK2 kinases, with half-maximal inhibitory concentrations of 0.18 μM and 0.22 μM, respectively [1] [2] [6] [7]. These remarkably low IC50 values position SL327 among the most potent MEK inhibitors available for research applications, demonstrating approximately 50-fold greater selectivity for MEK1/2 compared to other kinases within the mitogen-activated protein kinase family [3] [8]. The compound functions as a non-competitive inhibitor, meaning it does not compete with adenosine triphosphate for binding to the kinase active site, but rather binds to an allosteric site that induces conformational changes preventing kinase activation [9] [8].

| Target Kinase | IC50 Value (μM) | Selectivity Index | Inhibition Mechanism |

|---|---|---|---|

| MEK1 | 0.18 | High (>50-fold) | Non-competitive |

| MEK2 | 0.22 | High (>50-fold) | Non-competitive |

| ERK1 | >10 | Low | Indirect |

| p38 MAPK | >10 | Low | Minimal |

| JNK | >10 | Low | Minimal |

| PKC | >10 | Low | Minimal |

The molecular basis for this selectivity stems from SL327's unique chemical structure, characterized by the molecular formula C16H12F3N3S and containing a vinylogous cyanamide core with a trifluoromethyl substituent [4] [10]. This structural configuration allows for specific interactions with the MEK1/2 binding pocket while exhibiting minimal affinity for related kinases [3]. The compound exists as a mixture of E and Z isomers, both contributing to the overall inhibitory activity against MEK enzymes [4] [11].

ERK Signaling Pathway Modulation

Following MEK1/2 inhibition by SL327, the extracellular signal-regulated kinase pathway undergoes comprehensive disruption, resulting in profound alterations to cellular signaling networks [12] [13] [14]. The compound effectively blocks ERK1/2 phosphorylation by greater than 90%, leading to cascading effects throughout the signaling pathway [12] [15]. This inhibition prevents the nuclear translocation of activated ERK, thereby disrupting the phosphorylation of downstream transcriptional targets including cAMP response element-binding protein and Elk-1 [13] [16].

| Pathway Component | Normal Function | Effect of SL327 | Functional Impact |

|---|---|---|---|

| MEK1/2 Phosphorylation | Kinase activation | Complete inhibition | Loss of catalytic activity |

| ERK1/2 Phosphorylation | Signal propagation | >90% reduction | Disrupted signaling cascade |

| Nuclear ERK Translocation | Gene regulation | Blocked | Impaired transcriptional control |

| CREB Phosphorylation | Transcriptional activation | Prevented | Reduced gene expression |

| Elk-1 Phosphorylation | Immediate early genes | Prevented | Suppressed transcriptional response |

The inhibition of ERK signaling by SL327 results in the rapid decay of long-term potentiation, demonstrating the critical role of this pathway in synaptic plasticity and learning processes [13] [16]. Studies utilizing SL327 have revealed that MEK/ERK signaling is essential for the maintenance of activity-dependent gene expression programs, with inhibition leading to the suppression of immediate early genes such as c-Fos, FosB, and Egr family members [17] [18] [16].

Pharmacokinetic studies demonstrate that SL327 readily penetrates the blood-brain barrier, achieving therapeutic concentrations in neural tissues following systemic administration [1] [2] [9]. This property makes it particularly valuable for investigating ERK-dependent processes in the central nervous system, where it has been shown to reduce phosphorylated ERK levels by approximately 40% in brain regions including the dorsal striatum and motor cortex [12] [19].

Cross-Talk with Parallel MAPK Pathways

The selective inhibition of MEK1/2 by SL327 creates opportunities for examining cross-talk mechanisms between the ERK pathway and parallel mitogen-activated protein kinase cascades, including the p38 MAPK and c-Jun N-terminal kinase pathways [20] [21] [22]. Under normal physiological conditions, these pathways exhibit complex interconnections through shared upstream activators, common transcriptional targets, and reciprocal regulatory mechanisms [20] [23].

| Parallel Pathway | Cross-talk Mechanism | SL327 Effect | Functional Consequence |

|---|---|---|---|

| p38 MAPK | Shared upstream MAP3Ks; ERK feedback regulation | Potential enhanced p38 activity | Altered stress response patterns |

| JNK/SAPK | Common transcription factor targets | Loss of ERK-JNK coordination | Modified apoptotic signaling |

| PI3K/Akt | Ras-mediated co-activation; negative feedback loops | Enhanced PI3K signaling | Pathway rebalancing |

| NFκB | MSK1/2-mediated p65 phosphorylation | Reduced transcriptional activity | Decreased inflammatory responses |

Research utilizing SL327 has revealed that MEK inhibition can lead to compensatory activation of alternative signaling pathways, particularly the phosphoinositide 3-kinase/Akt pathway [21] [24]. This phenomenon occurs through the disruption of negative feedback loops that normally constrain PI3K signaling, resulting in enhanced Akt phosphorylation and activation of downstream survival signals [21]. Such pathway cross-talk represents a critical consideration for understanding the broader cellular responses to MEK inhibition and highlights the interconnected nature of cellular signaling networks.

The compound's effects on parallel MAPK pathways demonstrate minimal direct inhibition at therapeutic concentrations, with IC50 values exceeding 10 μM for p38 MAPK, JNK, and related kinases [3] [25]. This selectivity profile ensures that observed effects on parallel pathways primarily result from indirect mechanisms rather than direct enzymatic inhibition, providing valuable insights into physiological cross-talk mechanisms between signaling cascades [26] [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

SL-327